synthesis of 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline
synthesis of 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline
An In-depth Technical Guide to the Synthesis of 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of a reliable and efficient synthetic route to 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The quinazoline nucleus is a privileged structure found in numerous biologically active compounds. This document details a multi-step synthesis commencing from readily available starting materials, proceeding through key intermediates—an acylated benzonitrile and a quinazolinone. The narrative emphasizes the mechanistic rationale behind procedural choices, offering field-proven insights for successful execution. The synthesis is broken down into three core transformations: amide formation, base-catalyzed intramolecular cyclization, and final chlorination. Detailed, step-by-step protocols, data tables, and process visualizations are provided to ensure reproducibility and aid in laboratory application.
Retrosynthetic Analysis and Strategic Approach
A retrosynthetic analysis of the target molecule, 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline, dictates a logical synthetic strategy. The primary disconnection is at the C4-Cl bond, identifying the immediate precursor as the corresponding quinazolin-4-one. This transformation is a standard chlorination of a cyclic amide (or its enol tautomer). The quinazolinone ring itself can be constructed via an intramolecular cyclization of an appropriately substituted N-acyl anthranilonitrile. This leads to a second key disconnection, breaking the N1-C2 and C4-N3 bonds of the quinazoline core, which points to two primary building blocks: 2-amino-5-methylbenzonitrile and a 4-methoxybenzoyl derivative.
This analysis leads to a robust three-step forward synthesis:
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Acylation: Formation of an amide bond between 2-amino-5-methylbenzonitrile and 4-methoxybenzoyl chloride.
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Cyclization: Base-mediated intramolecular cyclization of the resulting N-(2-cyano-4-methylphenyl)-4-methoxybenzamide to form the 2-(4-methoxyphenyl)-6-methylquinazolin-4(3H)-one ring system.
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Chlorination: Conversion of the quinazolinone intermediate to the final 4-chloro product using a suitable chlorinating agent.
Caption: Retrosynthetic pathway for the target molecule.
Synthetic Pathway and Mechanistic Discussion
The selected pathway is designed for efficiency and high yields, utilizing well-established chemical transformations.
Step 1: Synthesis of N-(2-cyano-4-methylphenyl)-4-methoxybenzamide
This initial step involves the nucleophilic attack of the amino group of 2-amino-5-methylbenzonitrile on the electrophilic carbonyl carbon of 4-methoxybenzoyl chloride. The reaction is a standard Schotten-Baumann type acylation.[1]
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Causality of Experimental Choices:
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Base (Pyridine or Triethylamine): A non-nucleophilic base is crucial to neutralize the HCl byproduct generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
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Solvent (Dichloromethane or THF): An anhydrous aprotic solvent is used to ensure that the highly reactive acyl chloride is not prematurely hydrolyzed.[2]
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Temperature: The reaction is typically initiated at a low temperature (0 °C) during the addition of the acyl chloride to control the initial exothermic reaction, and then allowed to warm to room temperature to ensure completion.
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Step 2: Synthesis of 2-(4-methoxyphenyl)-6-methylquinazolin-4(3H)-one
This key step involves the intramolecular cyclization of the N-acyl anthranilonitrile intermediate. The reaction is effectively catalyzed by alkaline hydrogen peroxide.
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Mechanistic Insight:
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The hydrogen peroxide, under basic conditions, forms the hydroperoxide anion (HOO⁻).
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The hydroperoxide anion attacks the electrophilic carbon of the nitrile group, forming a peroxyimidic acid intermediate.
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This intermediate undergoes intramolecular cyclization, where the amide nitrogen attacks the carbon of the newly formed imine-like structure.
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A subsequent rearrangement and loss of water leads to the stable, aromatic quinazolinone ring system. This method is a well-documented approach for constructing the quinazoline core from cyano-substituted precursors.[3]
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Step 3: Synthesis of 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline
The final step is the conversion of the C4-hydroxyl group of the quinazolinone tautomer into a chloro group. This is an essential transformation for enabling further functionalization, such as nucleophilic aromatic substitution reactions.[4]
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Causality of Experimental Choices:
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Chlorinating Agent (POCl₃ or SOCl₂/DMF): Phosphorus oxychloride (POCl₃) is a highly effective and common reagent for this type of dehydration/chlorination reaction. Alternatively, thionyl chloride (SOCl₂) in the presence of a catalytic amount of N,N-dimethylformamide (DMF) can be used.[5] The DMF acts as a catalyst by forming the Vilsmeier reagent (a chlorosulfonium salt), which is a more potent electrophile that activates the quinazolinone oxygen for substitution.
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Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed to completion.
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Caption: Overall synthetic workflow diagram.
Detailed Experimental Protocols
Safety Precaution: These procedures involve hazardous chemicals. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Protocol 1: Synthesis of N-(2-cyano-4-methylphenyl)-4-methoxybenzamide
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| 2-Amino-5-methylbenzonitrile[6] | 132.16 | 5.00 g | 37.8 |
| 4-Methoxybenzoyl chloride | 170.59 | 7.10 g (5.2 mL) | 41.6 (1.1 eq) |
| Pyridine | 79.10 | 6.0 g (6.1 mL) | 75.6 (2.0 eq) |
| Dichloromethane (DCM), anhydrous | - | 100 mL | - |
Procedure:
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To a 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 2-amino-5-methylbenzonitrile (5.00 g, 37.8 mmol) and anhydrous dichloromethane (100 mL).
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Cool the resulting solution in an ice bath to 0 °C.
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Slowly add pyridine (6.1 mL, 75.6 mmol), followed by the dropwise addition of 4-methoxybenzoyl chloride (5.2 mL, 41.6 mmol) over 15 minutes, ensuring the internal temperature remains below 10 °C.
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After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by adding 50 mL of 1 M HCl (aq).
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Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
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The resulting crude solid can be purified by recrystallization from ethanol to yield the pure amide product.
Protocol 2: Synthesis of 2-(4-methoxyphenyl)-6-methylquinazolin-4(3H)-one
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| Amide from Protocol 1 | 266.30 | 5.00 g | 18.8 |
| Ethanol | - | 75 mL | - |
| Sodium Hydroxide (10% aq) | 40.00 | 25 mL | ~62.5 |
| Hydrogen Peroxide (30% aq) | 34.01 | 15 mL | ~147 |
Procedure:
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In a 250 mL round-bottom flask, suspend the N-(2-cyano-4-methylphenyl)-4-methoxybenzamide (5.00 g, 18.8 mmol) in ethanol (75 mL).
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Add the 10% aqueous sodium hydroxide solution (25 mL) and cool the mixture to 10-15 °C in a water bath.
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Slowly add 30% hydrogen peroxide (15 mL) dropwise, maintaining the temperature below 25 °C. An exothermic reaction will be observed.
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After the addition, equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85 °C) for 3-4 hours. Monitor by TLC until the starting material is consumed.
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Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.
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Filter the resulting solid precipitate, wash thoroughly with cold water (3 x 30 mL), and then with a small amount of cold ethanol.
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Dry the solid under vacuum to obtain the quinazolinone product.
Protocol 3: Synthesis of 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| Quinazolinone from Protocol 2 | 266.30 | 4.00 g | 15.0 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 25 mL (41.2 g) | 268.5 |
Procedure:
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In a 100 mL round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), add the 2-(4-methoxyphenyl)-6-methylquinazolin-4(3H)-one (4.00 g, 15.0 mmol).
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Carefully add phosphorus oxychloride (25 mL) to the flask in the fume hood.
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Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. The solid should dissolve as the reaction progresses.
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After completion (monitored by TLC), cool the mixture to room temperature.
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Slowly and carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. Caution: This quenching step is highly exothermic and releases HCl gas.
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Continue stirring until all the ice has melted. The product will precipitate as a solid.
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Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or concentrated ammonium hydroxide until the pH is ~8.
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Filter the crude product, wash extensively with water, and dry under vacuum.
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Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or petroleum ether) to yield the final product, 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline.[5]
Characterization
The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
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Mass Spectrometry (MS): To verify the molecular weight of the compound.
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Melting Point (MP): To assess the purity of the crystalline solid.
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Infrared (IR) Spectroscopy: To identify key functional groups (e.g., disappearance of the C=O stretch from the quinazolinone and appearance of characteristic aromatic C-Cl vibrations).
References
- Shainyan, B. A., et al. (2025). Intramolecular cyclization of N-methoxybenzamides in the presence of Tf2NH. Physical Chemistry Chemical Physics.
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Ningbo Inno Pharmchem Co.,Ltd. High-Purity 2-Amino-5-methylbenzonitrile Synthesis & Applications. Available at: [Link]
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ResearchGate. Chlorination of 4(3H)-quinazolinone using triphenylphosphine and trichloroisocyanuric acid. Available at: [Link]
- Google Patents. WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride.
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Zhao, L., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. Available at: [Link]
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PrepChem. Synthesis of 4-chloro-2-(4-methylphenyl)quinazoline. Available at: [Link]
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Molbase. Synthesis routes of 4-Chloro-2-(2-methoxy-6-methyl-phenyl)-7-methyl-quinazoline. Available at: [Link]
- Google Patents. CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
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MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. Available at: [Link]
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PubMed Central (PMC). Harnessing the cyclization strategy for new drug discovery. Acta Pharmaceutica Sinica B. Available at: [Link]
- Google Patents. US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide.
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ResearchGate. (2015). Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine. Available at: [Link]
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International Journal of Pharmaceutical Sciences and Research. (2021). A Short Review on Quinazoline Heterocycle. Available at: [Link]
